Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 . It is a modified amino acid .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate, can be achieved through various methods. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate consists of a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom. The pyrrole ring is substituted at the 3-position with an amino group and at the 5-position with a phenyl group .Chemical Reactions Analysis
Pyrrole compounds, including Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate, are known to undergo a variety of chemical reactions. These include reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate has a molecular weight of 230.262 Da . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results.Scientific Research Applications
Oxidation and Structural Analysis
Research indicates that derivatives of ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate undergo oxidation processes. For instance, studies on ethyl 3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrole-4-carboxylate, which is structurally similar, show it arises from oxidation of initial 1H-pyrroles. The structural properties of these compounds have been extensively studied using techniques like X-ray crystallographic analysis (Cirrincione et al., 1987).
Synthesis of Complex Heterocycles
Synthetic methodologies involving ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate derivatives are crucial for creating complex heterocyclic structures. For example, the synthesis of spiro[furo[3,4-b]pyran-4,3′-pyrroles] and spiro[pyrano[3,2-c]chromene-4,3′-pyrroles] has been achieved by reacting these derivatives with malononitrile and other compounds, demonstrating the versatility of these derivatives in organic synthesis (Sal’nikova et al., 2017) (Dmitriev et al., 2015).
Crystal and Molecular Structure Determination
The determination of crystal and molecular structures of ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate derivatives is a significant area of research. This involves using X-ray analysis and other spectroscopic methods to understand the molecular configuration and structural properties of these compounds, which is essential for their application in various fields including medicinal chemistry (Law et al., 1984).
Development of Pyrrolopyrimidine Derivatives
The creation of pyrrolo[3,2-d]pyrimidine derivatives from ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate is another significant application. These derivatives have potential uses in various fields, including pharmaceuticals. The method involves a reaction of diethyl 1-phenyl-3-((triphenylphosphoranylidene)amino)-1H-pyrrole-2,4-dicarboxylate with aromatic isocyanates (He et al., 2014).
Safety And Hazards
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate may be harmful by inhalation, in contact with skin, and if swallowed . Suitable personal protective equipment should be worn when handling this compound, including approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .
properties
IUPAC Name |
ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)12-10(14)8-11(15-12)9-6-4-3-5-7-9/h3-8,15H,2,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUKQRWPMVBJPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444399 | |
Record name | Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate | |
CAS RN |
237435-27-7 | |
Record name | Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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